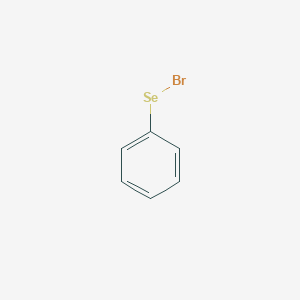

Phenylselenyl bromide

Descripción general

Descripción

Phenylselenyl bromide, also known as phenylselenenyl bromide, is an organoselenium compound with the molecular formula C6H5BrSe. It consists of a benzene ring substituted with a bromine atom and a selenium atom. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Mecanismo De Acción

Target of Action

It is known to be used in various organic synthesis reactions, indicating that its targets could be a wide range of organic compounds .

Mode of Action

Phenylselenyl bromide has been used in the preparation of certain organic compounds and in the synthesis of enones by selenenylation of α-cyano ketones with lithium naphthalenide . This suggests that it interacts with its targets through a process of selenenylation, which involves the introduction of a selenium-containing group into a molecule .

Biochemical Pathways

Its use in the synthesis of enones suggests that it may play a role in the biochemical pathways involving these compounds .

Pharmacokinetics

Safety data sheets indicate that it is toxic if swallowed or inhaled, and it causes severe skin burns and eye damage . This suggests that it can be absorbed through various routes and has a significant impact on bioavailability.

Result of Action

Its use in organic synthesis suggests that it can cause significant changes at the molecular level .

Action Environment

This compound is sensitive to moisture . Therefore, the environment in which it is stored and used can significantly influence its action, efficacy, and stability. It should be stored in a well-ventilated place and kept tightly closed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylselenyl bromide can be synthesized through the reaction of bromobenzene with selenium in the presence of a catalyst. One common method involves the use of bromine and selenium dioxide in a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, bromoselenobenzene is produced by reacting bromobenzene with selenium powder in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product. The crude product is then purified through distillation or recrystallization to obtain high-purity bromoselenobenzene.

Análisis De Reacciones Químicas

Types of Reactions: Phenylselenyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: this compound can be oxidized to form selenoxides or selenones.

Reduction Reactions: It can be reduced to form selenides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include phenylselenol and other substituted selenides.

Oxidation Reactions: Products include selenoxides and selenones.

Reduction Reactions: Products include selenides and hydrogen bromide.

Aplicaciones Científicas De Investigación

Phenylselenyl bromide has several scientific research applications, including:

Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Research is ongoing to explore its potential use in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

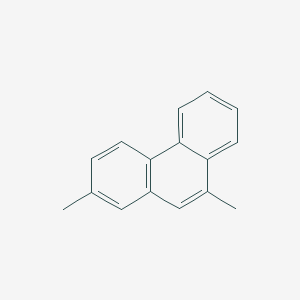

Comparación Con Compuestos Similares

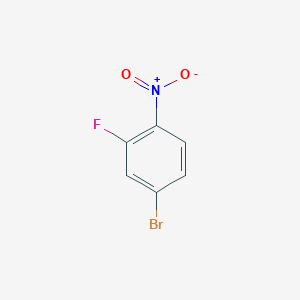

Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is used as a reagent in organic synthesis.

Selenobenzene: Consists of a benzene ring substituted with a selenium atom

Uniqueness of Phenylselenyl bromide: this compound is unique due to the presence of both bromine and selenium atoms in its structure. This combination imparts distinct chemical reactivity and properties, making it valuable in various chemical and industrial applications.

Propiedades

IUPAC Name |

phenyl selenohypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEFEIBEOBPPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188387 | |

| Record name | Bromoselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34837-55-3 | |

| Record name | Benzeneselenenyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoselenobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoselenobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

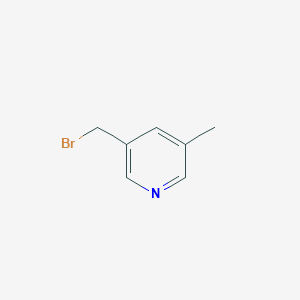

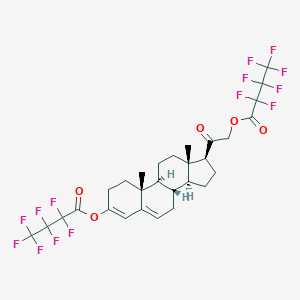

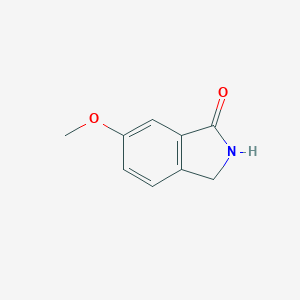

Feasible Synthetic Routes

Q1: How does benzeneselenenyl bromide react with olefins?

A1: Benzeneselenenyl bromide readily adds across the double bond of olefins. This addition is typically regioselective, favoring the formation of the product where the bromine atom attaches to the more substituted carbon of the double bond [, , , , , , , ]. The reaction usually proceeds through an anti-addition mechanism, yielding a β-bromoalkyl selenide. [, , , ]. The reaction outcome can be influenced by the choice of solvent and the presence of other reagents like silver trifluoroacetate [, ].

Q2: What is unique about the reaction of benzeneselenenyl bromide with allylic triphenylphosphonium ylides?

A2: Instead of adding across the double bond, benzeneselenenyl bromide reacts with allylic triphenylphosphonium ylides to form (3-phenylseleno-1-alkenyl)triphenylphosphonium salts [, ]. These salts are valuable intermediates for synthesizing α,β-unsaturated aldehydes via oxidation. [, ]

Q3: Can benzeneselenenyl bromide be used to prepare nitroalkenes?

A3: Yes, benzeneselenenyl bromide reacts with nitroalkanes to give nitro(phenylseleno)alkanes. Subsequent oxidation of these intermediates leads to the formation of nitroalkenes [, ]. Additionally, reacting alkenes with benzeneselenenyl bromide followed by treatment with silver nitrite produces a mixture of 2-nitroalkyl and 2-hydroxyalkyl phenyl selenides, which upon oxidation yield nitroalkenes [].

Q4: How does benzeneselenenyl bromide facilitate the synthesis of lactams?

A4: Benzeneselenenyl bromide induces the cyclization of olefinic imidates and 2-alkenyl-1,3-oxazolines to afford lactams. This reaction proceeds through an intramolecular amidoselenation mechanism [].

Q5: How does benzeneselenenyl bromide react with alkynes?

A5: Benzeneselenenyl bromide reacts with alkynes, and in the presence of silver fluoride, it can generate a benzeneselenenyl fluoride equivalent in situ. This allows for fluoroselenenylation of alkynes, leading to the formation of 2-fluoro-1-alkenyl phenyl selenides [, ].

Q6: What is the molecular formula and weight of benzeneselenenyl bromide?

A6: The molecular formula of benzeneselenenyl bromide is C6H5BrSe. Its molecular weight is 235.01 g/mol.

Q7: What spectroscopic data are available for characterizing benzeneselenenyl bromide?

A7: While specific data isn't provided in the papers, benzeneselenenyl bromide can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H, 13C, 77Se): Provides information on the chemical environment and connectivity of atoms within the molecule. [, ]

Q8: Is benzeneselenenyl bromide used as a catalyst?

A8: While most reactions involve stoichiometric amounts, benzeneselenenyl bromide can act as a catalyst in specific transformations. For example, it catalyzes the isomerization of hydroxamic acids into para-aminophenols under mild conditions [].

Q9: What are some key synthetic applications of benzeneselenenyl bromide?

A9: Benzeneselenenyl bromide is widely employed in organic synthesis for various transformations, including:

- Formation of allylic alcohols: Reacting olefins with benzeneselenenyl bromide and silver trifluoroacetate generates β-hydroxy selenides. These intermediates readily undergo selenoxide elimination to afford allylic alcohols [, ].

- Synthesis of 1-alkynyl phenyl selenides: Reaction of terminal alkynes with a reagent prepared from benzeneselenenyl bromide and silver nitrite produces 1-alkynyl phenyl selenides in good yields [].

- Preparation of methylenomycin B and its analogs: Benzeneselenenyl bromide facilitates a convergent synthesis of methylenomycin B through its reaction with lithium enolates, forming a selenocyclopentenone intermediate [, ].

- Construction of selenium-containing heterocycles: Benzeneselenenyl bromide reacts with bisnucleophiles, incorporating selenium atoms into five-membered heterocyclic rings like benzothiaselenazoles and benzodiselenoles [].

- Synthesis of 2-azabicyclo[2.1.1]hexanes: Stereoselective electrophilic addition of benzeneselenenyl bromide to cyclobutene derivatives, followed by ring closure, yields 2-azabicyclo[2.1.1]hexane compounds [].

- Preparation of 2-phenylselenyl-6-bromo-1,3-hexadienes: Reaction of 1-cyclopropylallenes with benzeneselenenyl bromide provides a stereoselective route to these dienes [].

Q10: Have computational methods been used to study benzeneselenenyl bromide?

A10: Yes, computational studies have provided insights into the molecular and electronic structure of benzeneselenenyl bromide []. Additionally, reactivity descriptors like the Fukui function and local softness, calculated using ab initio methods, have been used to predict the regioselectivity of benzeneselenenyl bromide additions to substituted styrenes [].

Q11: How does modifying the structure of benzeneselenenyl bromide affect its reactivity?

A11: While limited information is available on directly modifying benzeneselenenyl bromide, studies have explored the reactivity of phenylselenenyl chloride, highlighting the influence of the halogen atom on reactivity []. Replacing bromide with chloride may alter the electrophilicity of the selenium center, impacting reaction rates and selectivities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphine, tris[p-(trimethylsilyl)phenyl]-](/img/structure/B105771.png)